molecular formula C27H37ClN6O2 B609686 NVP-2 CAS No. 1263373-43-8

NVP-2

Cat. No.: B609686
CAS No.: 1263373-43-8
M. Wt: 513.08
InChI Key: XWQVQSXLXAXOPJ-NJDAHSKKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NVP-2 is a selective ATP-competitive cyclin-dependent kinase 9 (CDK9) inhibitor. It is known for its potent inhibitory activity against CDK9/CycT, with an IC50 value of 0.514 nanomolar. This compound also shows inhibitory effects on other cyclin-dependent kinases such as CDK1/CycB, CDK2/CycA, and CDK16/CycY . This compound is primarily used in scientific research to study cell cycle regulation and apoptosis.

Biochemical Analysis

Biochemical Properties

NVP-2 plays a crucial role in biochemical reactions by inhibiting CDK9/CycT activity with an IC50 value of 0.51 nmol/L . It exhibits more than 1,000-fold selectivity over other CDKs such as CDK1/CycB, CDK2/CycA, and CDK16/CycY . This compound interacts with the ATP active pocket of the CDK9 protein, competitively binding to it and exerting its inhibitory effects . This interaction disrupts the phosphorylation of RNA polymerase II, leading to the inhibition of transcription elongation and subsequent antitumor effects .

Cellular Effects

This compound has been shown to significantly inhibit the proliferation of leukemia cells such as Jurkat, SKW-3, and SUP-T11, and induce apoptosis in MOLT4 leukemia cells . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. By inhibiting CDK9, this compound disrupts the transcriptional regulation of genes involved in cell cycle progression and survival, leading to reduced cell proliferation and increased apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP active pocket of CDK9, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of RNA polymerase II, which is essential for transcription elongation . As a result, the expression of genes involved in cell cycle progression and survival is downregulated, leading to the inhibition of cell proliferation and induction of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation and long-term effects on cellular function have been studied in both in vitro and in vivo settings . Over time, this compound continues to inhibit CDK9 activity, leading to sustained antitumor effects and apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK9 activity and reduces tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including potential off-target interactions and systemic toxicity . Threshold effects have been observed, indicating the importance of optimizing dosage for therapeutic efficacy and safety .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, and its metabolites are excreted through the kidneys . This compound affects metabolic flux and metabolite levels by inhibiting CDK9 activity, which in turn influences the transcriptional regulation of genes involved in metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding to CDK9 and other cellular components . This compound is able to penetrate cell membranes and reach its target sites within the cell, ensuring its effective inhibition of CDK9 activity .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it exerts its inhibitory effects on CDK9 . The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to CDK9 and RNA polymerase II to effectively inhibit transcription elongation . This compound may also undergo post-translational modifications that direct it to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NVP-2 involves a multi-step process. The key steps include:

  • Cyclization of malononitrile with 1-bromo-2-(2-bromoethoxy)ethane.
  • Reduction and nucleophilic substitution with 2-bromo-6-fluoropyridine.
  • Suzuki–Miyaura reaction with (5-chloro-2-fluoropyridin-4-yl)boronic acid.
  • Deprotection of Boc-protected intermediates .

Industrial Production Methods: the synthesis process is designed to be efficient, safe, and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: NVP-2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major product of these reactions is this compound, with high selectivity and yield .

Scientific Research Applications

NVP-2 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of NVP-2: this compound is unique due to its high selectivity for CDK9 over other cyclin-dependent kinases. This selectivity reduces off-target effects and enhances its potential as a therapeutic agent .

Properties

IUPAC Name

4-[[[6-[5-chloro-2-[[4-[[(2R)-1-methoxypropan-2-yl]amino]cyclohexyl]amino]pyridin-4-yl]pyridin-2-yl]amino]methyl]oxane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37ClN6O2/c1-19(16-35-2)32-20-6-8-21(9-7-20)33-26-14-22(23(28)15-30-26)24-4-3-5-25(34-24)31-18-27(17-29)10-12-36-13-11-27/h3-5,14-15,19-21,32H,6-13,16,18H2,1-2H3,(H,30,33)(H,31,34)/t19-,20?,21?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQVQSXLXAXOPJ-QNGMFEMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4(CCOCC4)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4(CCOCC4)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary biological target of NVP-2?

A1: this compound is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9). [, , ]

Q2: What is the role of CDK9 in cells, and how does this compound affect it?

A2: CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb), which regulates RNA Polymerase II-dependent transcription. By inhibiting CDK9, this compound disrupts transcriptional processes essential for cell growth and survival. [, , ]

Q3: What are the downstream effects of this compound's inhibition of CDK9?

A3: this compound has been shown to suppress key cancer pathways, including MAPK, mTOR, and PI3K signaling. This suppression is achieved by downregulating the expression of crucial genes within these pathways, such as EGFR, KRAS, and BRAF. []

Q4: Does this compound impact the expression of oncogenes like c-MYC and MCL-1?

A4: Unlike its effect in hematologic malignancies, this compound doesn't consistently suppress c-MYC and MCL-1 expression in colorectal cancer models. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C26H33ClN8O2, and its molecular weight is 525.05 g/mol. (Derived from the provided chemical name)

Q6: Is there spectroscopic data available for this compound?

A6: While the provided research abstracts don't delve into detailed spectroscopic data, they highlight that the compound has been successfully synthesized and characterized. [, ]

Q7: Is there information about this compound's compatibility and stability under various conditions?

A7: The provided research primarily focuses on the biological activity of this compound and doesn't provide specific details about its material compatibility or stability under varying conditions.

Q8: What cell lines and models have been used to investigate the efficacy of this compound?

A8: this compound has demonstrated potent antitumor activity in preclinical studies using various models: * Cell lines: Human CRC cell lines, including BRAF-mutant CRC lines. [] * Patient-derived models: Patient-derived organoids (PDOs) and xenografts (PDXs) of various breast cancer subtypes, including those resistant to endocrine therapy and palbociclib. [, ]

Q9: What is the efficacy of this compound in models of endocrine-resistant breast cancer?

A9: this compound has shown effectiveness in long-term estrogen deprived (LTED) breast cancer cells, including those with acquired resistance to palbociclib. This suggests potential for treating advanced, endocrine-resistant breast cancer. []

Q10: What is the effect of combining this compound with other anti-cancer agents?

A10: Synergistic effects have been observed when combining this compound with: * BRAF inhibitors: In BRAF-mutant CRC models, combining this compound with BRAF inhibitors (encorafenib and dabrafenib) led to significantly enhanced growth suppression in vitro and in vivo compared to single agents. [] * Palbociclib: In palbociclib-resistant breast cancer models, combining this compound with palbociclib demonstrated synergistic growth inhibition. []

Q11: Are there known resistance mechanisms to this compound?

A11: While specific resistance mechanisms to this compound are not detailed in the provided abstracts, research highlights the need to further investigate potential resistance pathways, especially considering the frequent development of resistance to PARP inhibitors in BRCA-deficient cancers. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.